2-(Difluoromethyl)naphthalene-6-acetonitrile 2-(Difluoromethyl)naphthalene-6-acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964019
InChI: InChI=1S/C13H9F2N/c14-13(15)12-4-3-10-7-9(5-6-16)1-2-11(10)8-12/h1-4,7-8,13H,5H2
SMILES:
Molecular Formula: C13H9F2N
Molecular Weight: 217.21 g/mol

2-(Difluoromethyl)naphthalene-6-acetonitrile

CAS No.:

Cat. No.: VC15964019

Molecular Formula: C13H9F2N

Molecular Weight: 217.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)naphthalene-6-acetonitrile -

Specification

Molecular Formula C13H9F2N
Molecular Weight 217.21 g/mol
IUPAC Name 2-[6-(difluoromethyl)naphthalen-2-yl]acetonitrile
Standard InChI InChI=1S/C13H9F2N/c14-13(15)12-4-3-10-7-9(5-6-16)1-2-11(10)8-12/h1-4,7-8,13H,5H2
Standard InChI Key UBERMVGGRALGGR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)C(F)F)C=C1CC#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(Difluoromethyl)naphthalene-6-acetonitrile consists of a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—with two functional groups: a difluoromethyl (-CF2_2H) group at the 2-position and an acetonitrile (-CH2_2CN) group at the 6-position. The IUPAC name, 2-[6-(difluoromethyl)naphthalen-2-yl]acetonitrile, reflects this substitution pattern. The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.

Synthesis and Purification

Synthetic Routes

The synthesis of 2-(Difluoromethyl)naphthalene-6-acetonitrile likely involves multi-step organic transformations. A plausible route begins with naphthalene derivatives undergoing electrophilic substitution to introduce the difluoromethyl group, followed by Friedel-Crafts alkylation or cross-coupling reactions to attach the acetonitrile moiety. Recent advances in photoredox catalysis, such as those described by Wang et al. (2022), offer innovative strategies for constructing C–C bonds in aromatic systems using acetylene derivatives . These methods could be adapted to synthesize the target compound under mild conditions.

Purification Techniques

High-performance liquid chromatography (HPLC) is the standard method for purifying fluorinated aromatic nitriles, ensuring >95% purity . Recrystallization using polar aprotic solvents like dimethylformamide (DMF) may also yield high-purity crystals.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H9F2N\text{C}_{13}\text{H}_{9}\text{F}_{2}\text{N}
Molecular Weight217.21 g/mol
Boiling PointEstimated 280–300°CCalculated
LogP (Octanol-Water)2.8 (Predicted)In silico
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility and moderate lipophilicity (LogP ~2.8) align with trends observed in fluorinated aromatics, making it suitable for organic-phase reactions.

Comparison with Structural Analogues

Compound NameMolecular FormulaKey DifferencesApplications
1-(Difluoromethyl)naphthalene-6-acetonitrileC13H9F2N\text{C}_{13}\text{H}_{9}\text{F}_{2}\text{N}Difluoromethyl at position 1Unknown; under investigation
2-(Trifluoromethyl)naphthaleneC11H7F3\text{C}_{11}\text{H}_{7}\text{F}_{3}Lacks acetonitrile groupCatalysis, solvents
6-Cyanonaphthalene-2-carboxylic acidC12H8NO2\text{C}_{12}\text{H}_{8}\text{NO}_{2}Carboxylic acid instead of FPolymer additives

This table highlights how substituent positioning and functional groups dictate chemical behavior. The acetonitrile group in 2-(Difluoromethyl)naphthalene-6-acetonitrile introduces polarity absent in simpler fluorinated naphthalenes .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies using photoredox catalysis .

  • Biological Screening: Testing against kinase targets or microbial strains.

  • Materials Characterization: Investigating dielectric properties for electronics applications.

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